Methyl-(2,3,6-trichloro-benzyl)-amine
Description
Methyl-(2,3,6-trichloro-benzyl)-amine is a chlorinated benzylamine derivative characterized by a methylamine group attached to a benzyl ring substituted with chlorine atoms at the 2-, 3-, and 6-positions. The 2,3,6-trichloro substitution pattern is notable for its influence on metabolic stability; compounds with adjacent unsubstituted carbons (as seen in some polychlorinated biphenyls, PCBs) are prone to rapid enzymatic degradation . This suggests that this compound may exhibit similar metabolic behavior, though its persistence in biological systems requires further investigation.
Properties
IUPAC Name |
N-methyl-1-(2,3,6-trichlorophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEQZTIGKGOQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination offers a one-pot synthesis by condensing 2,3,6-trichlorobenzaldehyde (1 ) with methylamine (2 ) to form an imine intermediate, which is subsequently reduced to the target amine (3 ). Sodium cyanoborohydride (NaBHCN) is the preferred reducing agent due to its selectivity for imines over aldehydes.
Procedure :
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1 (1.0 equiv) and 2 (1.2 equiv) are dissolved in methanol under inert conditions.
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NaBHCN (1.5 equiv) is added portionwise at 0–5°C.
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The mixture is stirred at room temperature for 12–24 hours.
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The product is extracted with dichloromethane, washed with brine, and purified via distillation.
Key Data :
Mechanistic Insight :
The reaction proceeds via imine formation, followed by hydride transfer from NaBHCN to yield the secondary amine. Competing aldol condensation is minimized by using a slight excess of methylamine.
Nucleophilic Substitution of 2,3,6-Trichlorobenzyl Chloride
Reaction Overview
This method involves displacing the chloride in 2,3,6-trichlorobenzyl chloride (4 ) with methylamine. The reaction is conducted in toluene at low temperatures to suppress polyalkylation.
Procedure :
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4 (1.0 equiv) is dissolved in toluene and cooled to −5°C.
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Methylamine gas is bubbled into the solution until saturation.
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The mixture is stirred for 5–12 hours, followed by aqueous workup.
Key Data :
Side Reactions :
Over-alkylation to tertiary amines is avoided by controlling methylamine stoichiometry and reaction temperature.
Catalytic N-Methylation of 2,3,6-Trichlorobenzylamine
Reaction Overview
Primary amine 2,3,6-trichlorobenzylamine (5 ) is methylated using methanol in the presence of iridium or ruthenium catalysts. This method leverages borrowing hydrogen methodology.
Procedure :
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5 (1.0 equiv), methanol (3.0 equiv), and Ir(III) complex 2b (1 mol%) are heated at 120°C under N.
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The reaction is monitored by GC until completion (~8 hours).
Key Data :
Mechanistic Insight :
The catalyst abstracts hydrogen from methanol to form formaldehyde, which condenses with 5 to form an imine. Subsequent reduction by the metal hydride yields 3 .
Hydrogenation of 2,3,6-Trichlorobenzonitrile
Reaction Overview
2,3,6-Trichlorobenzonitrile (6 ) is hydrogenated using Raney nickel and methylamine in 2-propanol. This method adapts protocols for fluorinated analogs.
Procedure :
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6 (1.0 equiv) is dissolved in 2-propanol with Raney Ni (10 wt%).
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Methylamine gas is introduced under H (10 bar) at 70°C for 10 hours.
Key Data :
Challenges :
Dehalogenation is minimized by using anhydrous ammonia as a co-reagent and controlling H pressure.
Palladium-Catalyzed C–N Coupling
Reaction Overview
Aryl halide 2,3,6-trichlorobenzyl bromide (7 ) is coupled with methylamine using Pd(OAc) and Xantphos.
Procedure :
-
7 (1.0 equiv), methylamine (2.0 equiv), Pd(OAc) (5 mol%), and Xantphos (10 mol%) are heated in dioxane at 100°C for 24 hours.
Key Data :
Limitations :
Lower yields compared to nucleophilic substitution due to competing side reactions.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | Aldehyde (1 ) | 75–85 | >95 | One-pot synthesis |
| Nucleophilic Substitution | Benzyl chloride (4 ) | 80–90 | 98.5 | High purity, scalable |
| Catalytic Methylation | Primary amine (5 ) | 70–80 | 90 | Solvent-free, green chemistry |
| Nitrile Hydrogenation | Benzonitrile (6 ) | 65–75 | 90–95 | Adaptable from fluorinated precedents |
| Pd-Catalyzed Coupling | Benzyl bromide (7 ) | 50–60 | 85 | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
Methyl-(2,3,6-trichloro-benzyl)-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted benzylamines.
Scientific Research Applications
Organic Synthesis
Methyl-(2,3,6-trichloro-benzyl)-amine is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions and other transformations.
- Nucleophilic Substitution : The presence of the trichloro group enhances the electrophilicity of the benzyl carbon, making it a suitable substrate for nucleophilic attack. This property is exploited in synthesizing more complex molecules.
- Case Study : A study demonstrated that derivatives of this compound were synthesized through nucleophilic substitution reactions with various amines and alcohols, resulting in compounds with enhanced biological activity .
Medicinal Chemistry
The compound has been investigated for its potential biological activities. The chlorinated benzyl moiety contributes to its pharmacological properties.
- Antimicrobial Activity : Research has shown that compounds containing the trichloro-benzyl structure exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains and demonstrated effective inhibition at low concentrations .
- Case Study : In a comparative study of substituted amines, this compound showed an IC50 value of approximately 4 μM against certain pathogens, indicating strong antibacterial activity .
Polymer Stabilization
This compound is also applied in the field of polymer chemistry as a stabilizing agent.
- UV Stabilization : The compound is used to enhance the stability of polymers against UV radiation. Its sterically hindered amine structure provides effective protection by absorbing harmful UV rays and preventing photodegradation.
- Case Study : A patent outlines the use of oligomeric sterically hindered amines like this compound in stabilizing polymer materials exposed to sunlight. These stabilizers significantly prolong the lifespan of polymers by reducing degradation rates .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl-(2,3,6-trichloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenation Patterns
- This compound : The 2,3,6-trichloro configuration creates steric hindrance and electronic effects that may influence reactivity and binding interactions.
- {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine (): Features a 3,4-dichloro substitution and a thioethyl linker. The reduced chlorine count and sulfur atom may enhance solubility but decrease lipophilicity compared to the target compound.
- Benzylidene-(3-chloro-benzyl)-amine (): A mono-chloro derivative with an imine group (C=N), increasing rigidity and altering electronic properties versus the primary amine in the target compound.
Functional Group Variations
- (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (): Substitutes chlorine with fluorine and introduces a methoxy group. Fluorine’s electronegativity enhances stability against metabolic oxidation, while the methoxy group increases polarity.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP* | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₇Cl₃N | 239.51 | ~3.5 | 2,3,6-trichloro, methylamine |
| {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine | C₉H₁₁Cl₂NS | 236.16 | N/A | 3,4-dichloro, thioethyl |
| (3-Fluoro-benzyl)-(2-methoxy-ethyl)-amine | C₁₂H₁₇FNO | 210.27 | N/A | 3-fluoro, methoxy |
| Benzylidene-(3-chloro-benzyl)-amine | C₁₄H₁₂ClN | 229.71 | 3.96 | 3-chloro, imine |
*Estimated logP for this compound based on chlorinated analogs.
Research Findings and Implications
- Substitution Position : Chlorine at the 2,3,6-positions likely reduces metabolic persistence compared to fully chlorinated analogs but increases steric effects that could hinder receptor binding.
- Functional Group Impact : The primary amine in this compound offers nucleophilic reactivity absent in imine or thioether derivatives, suggesting divergent synthetic applications.
- Regulatory Considerations : Compounds with >3 chlorines (e.g., octachlorobiphenyls) are less prevalent in human tissues (), implying that the target compound’s trichloro configuration may align with safer profiles.
Biological Activity
Methyl-(2,3,6-trichloro-benzyl)-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3,6-trichlorobenzaldehyde with methylamine. The reaction can be facilitated by various catalysts and solvents to improve yield and purity.
Biological Activity
This compound has been studied for several biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of trichlorobenzyl amines exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Recent research has highlighted the anticancer potential of trichlorobenzyl derivatives. One study demonstrated that related compounds displayed cytotoxic effects on leukemia and breast cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells.
- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, some derivatives have been noted as inhibitors of monoamine oxidase and other critical enzymes .
Case Studies
- Anticancer Study : A study published in December 2024 evaluated a series of α-benzyl monoxime derivatives related to trichlorobenzyl amines. The findings suggested that these compounds exhibited remarkable anticancer activities against various cell lines while maintaining low cytotoxicity towards normal cells .
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of trichlorobenzyl derivatives against both Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, suggesting their potential as therapeutic agents .
Research Findings Table
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for Methyl-(2,3,6-trichloro-benzyl)-amine, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where ammonia reacts with a benzyl chloride derivative under controlled conditions. For example, benzyl-amine derivatives are typically prepared by reacting benzyl chloride with ammonia or alkylamines in a polar solvent (e.g., ethanol) at 60–80°C for 12–24 hours . Modifications, such as introducing trichloro-substituents, may require halogenation steps using Cl₂ or SO₂Cl₂ under anhydrous conditions. Temperature control and stoichiometric excess of chlorinating agents are critical to avoid over-halogenation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its acute oral, dermal, and inhalation toxicity (similar to structurally related amines), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste should be segregated and treated by certified facilities to prevent environmental contamination. Emergency procedures include skin decontamination with water and immediate medical consultation for inhalation exposure .
Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. For NMR, compare chemical shifts (δ) with databases like NIST Chemistry WebBook, focusing on aromatic proton environments (6.5–8.0 ppm for substituted benzyl groups) and methylamine signals (~2.5 ppm). Chlorine substituents may cause splitting patterns in NMR .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., NMR peak overlaps) for this compound derivatives?
- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons in trichloro-substituted rings) can be resolved using 2D techniques like COSY or HSQC. For example, in triazine derivatives, HSQC correlates - couplings to distinguish adjacent substituents . Computational tools (DFT calculations) may also predict shifts and validate assignments .
Q. What environmental sampling and analytical methods are suitable for detecting trace this compound in ecological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is recommended due to the compound’s chlorine content. Samples should be extracted using non-polar solvents (e.g., toluene or nonane) and concentrated via rotary evaporation. Internal standards (e.g., -labeled analogs) improve quantification accuracy in complex matrices .
Q. How does the 2,3,6-trichloro substitution pattern on the benzyl group influence biochemical interactions, such as protein binding or enzyme inhibition?
- Methodological Answer : The chlorine atoms enhance electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine or lysine). Comparative studies with mono- or di-chloro analogs can isolate steric and electronic effects. Proteomics assays (e.g., pull-down experiments with labeled compounds) may identify target proteins, while molecular docking simulations predict binding affinities .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?
- Methodological Answer : Stabilize the compound using buffered solutions (pH 6–7) to minimize hydrolysis. Addition of antioxidants (e.g., BHT) or storage in inert atmospheres (argon) reduces oxidative degradation. Accelerated stability testing (40°C/75% RH) over 14 days can identify degradation pathways via LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
